N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide
Overview
Description
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core substituted with a 3,4-dichlorobenzyl group and two methoxy groups at the 2 and 4 positions of the benzamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide typically involves the reaction of 3,4-dichlorobenzyl chloride with 2,4-dimethoxybenzoic acid or its derivatives. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
Step 1: Preparation of 3,4-dichlorobenzyl chloride by chlorination of 3,4-dichlorotoluene.
Step 2: Reaction of 3,4-dichlorobenzyl chloride with 2,4-dimethoxybenzoic acid in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are critical for maintaining reaction conditions and achieving high yields.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy groups on the benzamide ring activate the aromatic system towards electrophilic substitution reactions.
Nucleophilic Substitution: The 3,4-dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the methoxy groups to form corresponding carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce the carbonyl group of the benzamide to form the corresponding amine.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can replace the chlorine atoms in the 3,4-dichlorobenzyl group.
Major Products
Oxidation: Formation of 2,4-dicarboxybenzamide.
Reduction: Formation of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzylamine.
Substitution: Formation of N-(3,4-dimethoxybenzyl)-2,4-dimethoxybenzamide.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets. For example, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(3,4-dichlorobenzyl)-2,4-dimethoxybenzamide can be compared with other benzamide derivatives, such as:
- 3,5-dichloro-N-(2-chlorophenyl)benzamide
- 3,5-dichloro-N-(4-chlorophenyl)benzamide
These compounds share similar structural features but differ in the position and nature of substituents on the benzamide ring. The unique combination of 3,4-dichlorobenzyl and 2,4-dimethoxy groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[(3,4-dichlorophenyl)methyl]-2,4-dimethoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO3/c1-21-11-4-5-12(15(8-11)22-2)16(20)19-9-10-3-6-13(17)14(18)7-10/h3-8H,9H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGPOIWGXKDSSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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